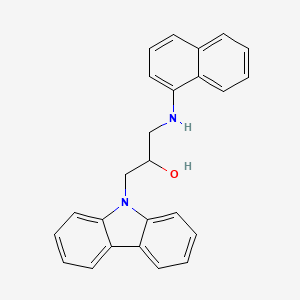

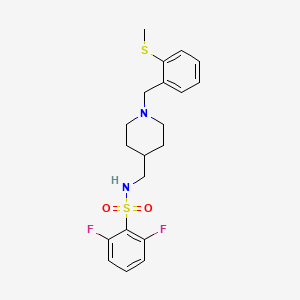

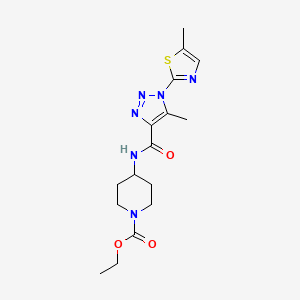

![molecular formula C22H22N2O3S B2975171 N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]萘-2-磺酰胺 CAS No. 941920-29-2](/img/structure/B2975171.png)

N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

磺酰胺类抑制剂和治疗应用

磺酰胺类化合物,包括 N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]萘-2-磺酰胺,在各种治疗剂的开发中具有重要意义。这些化合物由于对细菌感染具有抑菌特性,因此被用于广泛的医疗应用中。除了作为抗生素的传统作用外,磺酰胺类药物的用途已扩展到抗病毒疗法(包括像安非那韦这样的 HIV 蛋白酶抑制剂)、抗癌剂和治疗阿尔茨海默病等领域。磺酰胺类药物的结构多样性导致它们被纳入针对癌症、青光眼、炎症和头皮屑等疾病的药物中,突出了它们在当代药物化学中的重要性 (Gulcin & Taslimi, 2018)。

萘二甲酰亚胺衍生物在医药应用中的应用

萘二甲酰亚胺化合物与 N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]萘-2-磺酰胺的核心结构密切相关,展示了广泛的医药应用。这些含氮芳香杂环化合物由于能够通过非共价键与生物分子相互作用,在治疗各种疾病方面表现出巨大的潜力。它们的应用包括抗癌、抗菌、抗真菌和抗病毒疗法。某些萘二甲酰亚胺衍生物已进入癌症治疗的临床试验,表明这些化合物在药物化学中的作用越来越大。它们还用作人工离子受体、荧光探针和细胞成像剂,突出了它们在生物研究和药物开发中的多功能性 (Huo-Hui Gong 等,2016)。

磺酰胺类药物的环境和健康影响

磺酰胺类药物在环境中存在,源于它们在医疗保健和兽医学中的广泛使用,这引起了人们对其对人类健康和生态系统的影响的担忧。研究表明,磺酰胺类药物由于在环境中持久存在,会导致微生物耐药性,并对人类健康构成潜在危害。这凸显了了解这些化合物的环境归宿并制定减轻其不利影响的策略的必要性 (Baran 等,2011)。

磺酰胺类药物在水处理和环境修复中的应用

从水源中去除萘和相关的磺酰胺类化合物对于环境健康至关重要。吸附技术利用活性炭和石墨烯衍生物等各种材料,已探索其从水溶液中去除这些污染物的功效。吸附剂的改性已显示出提高去除效率的希望,为应对磺酰胺类药物在水系统中带来的挑战指明了前进的道路 (Alshabib, 2021)。

作用机制

Target of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in thrombin generation and blood clot formation, making it a primary target for anticoagulant drugs .

Mode of Action

This compound acts as a competitive inhibitor of FXa, binding in the active site of the enzyme . It produces a rapid onset of inhibition of FXa, inhibiting free as well as prothrombinase- and clot-bound FXa activity in vitro . This compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide reduces thrombin generation, indirectly inhibiting platelet aggregation . This disruption of the coagulation cascade results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of this compound in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide leads to a reduction in thrombin generation and, consequently, platelet aggregation . This results in dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

属性

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRKTNQQVPUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

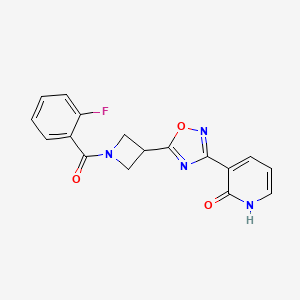

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)

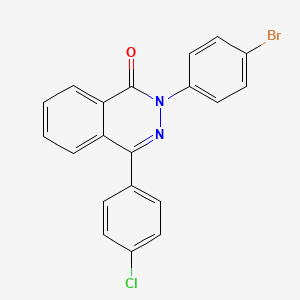

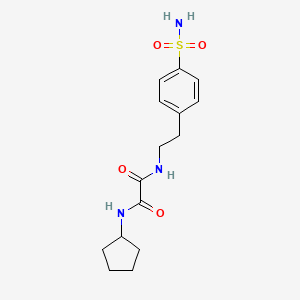

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)

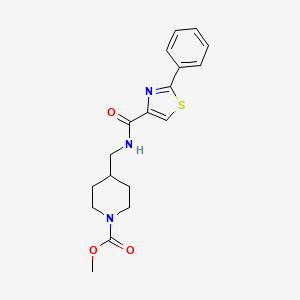

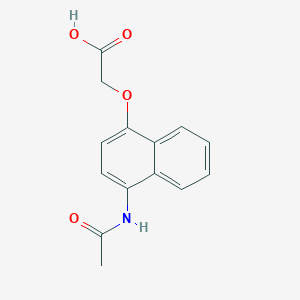

![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)